molecular formula C9H17NO4 B8368684 Methyl 2-(pyrrolidin-3-yl)acetate acetate

Methyl 2-(pyrrolidin-3-yl)acetate acetate

Cat. No.: B8368684
M. Wt: 203.24 g/mol
InChI Key: LBQYFSAISGUYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(pyrrolidin-3-yl)acetate acetate is an organic compound with the molecular formula C₉H₁₇NO₄ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrrolidin-3-yl)acetate acetate typically involves the esterification of 2-(pyrrolidin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(pyrrolidin-3-yl)acetic acid+methanolacid catalystMethyl 2-(pyrrolidin-3-yl)acetate+water\text{2-(pyrrolidin-3-yl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl 2-(pyrrolidin-3-yl)acetate} + \text{water} 2-(pyrrolidin-3-yl)acetic acid+methanolacid catalyst​Methyl 2-(pyrrolidin-3-yl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-yl)acetate acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-3-yl)acetate acetate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, the compound may act as a prodrug, undergoing enzymatic hydrolysis to release the active pyrrolidine derivative. The released pyrrolidine can then interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-(pyrrolidin-2-yl)acetate
  • Ethyl 2-(pyrrolidin-3-yl)acetate
  • Methyl 2-(pyrrolidin-3-yl)propanoate

Comparison: Methyl 2-(pyrrolidin-3-yl)acetate acetate is unique due to its specific ester group and the position of the pyrrolidine ring. Compared to Methyl 2-(pyrrolidin-2-yl)acetate, it has a different substitution pattern, which can lead to variations in reactivity and biological activity. Ethyl 2-(pyrrolidin-3-yl)acetate has a similar structure but with an ethyl ester group, which can affect its physical properties and reactivity. Methyl 2-(pyrrolidin-3-yl)propanoate has a longer carbon chain, which can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

acetic acid;methyl 2-pyrrolidin-3-ylacetate

InChI

InChI=1S/C7H13NO2.C2H4O2/c1-10-7(9)4-6-2-3-8-5-6;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

LBQYFSAISGUYAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC(=O)CC1CCNC1

Origin of Product

United States

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